molecular formula C16H13NO B061626 1-Benzylindole-4-carbaldehyde CAS No. 192993-85-4

1-Benzylindole-4-carbaldehyde

Cat. No.: B061626
CAS No.: 192993-85-4
M. Wt: 235.28 g/mol
InChI Key: FFOSGPUYOBZKIH-UHFFFAOYSA-N
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Description

1-Benzylindole-4-carbaldehyde is a substituted indole derivative featuring a benzyl group at the 1-position and a formyl (carbaldehyde) group at the 4-position.

  • Core structure: The indole scaffold (C8H7N) is modified with a benzyl group (C7H7) and a formyl group (CHO), yielding a molecular formula of C15H11NO and a calculated molecular weight of 221.25 g/mol.

Properties

CAS No.

192993-85-4

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

1-benzylindole-4-carbaldehyde

InChI

InChI=1S/C16H13NO/c18-12-14-7-4-8-16-15(14)9-10-17(16)11-13-5-2-1-3-6-13/h1-10,12H,11H2

InChI Key

FFOSGPUYOBZKIH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)C=O

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)C=O

Origin of Product

United States

Comparison with Similar Compounds

Key Structural and Functional Comparisons

The table below highlights critical differences between 1-Benzylindole-4-carbaldehyde and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
This compound Not provided C15H11NO 221.25 (calculated) Indole, Benzyl, Aldehyde High lipophilicity (inferred); potential use in medicinal chemistry
1H-Indole-4-carbaldehyde 1074-86-8 C9H7NO 145.16 Indole, Aldehyde LogP (XLogP3): 1.5; synthesized via NaBH4/MeNH2/MeOH
4-(Bromomethyl)benzaldehyde 51359-78-5 C8H7BrO 199.05 Benzaldehyde, Bromomethyl Toxicological data incomplete; hazardous upon exposure
4'-Methyl-biphenyl-4-carbaldehyde 36393-42-7 C14H12O 196.24 Biphenyl, Aldehyde, Methyl 98% purity; used in cross-coupling reactions
1-Benzylimidazole-5-carboxaldehyde 85102-99-4 C11H10N2O 186.21 Imidazole, Benzyl, Aldehyde Supplier-dependent packaging; bioactive scaffold

Impact of Substituents on Physicochemical Properties

  • Benzyl vs. Hydrogen: The benzyl group in this compound increases molecular weight by ~76 g/mol compared to 1H-Indole-4-carbaldehyde.
  • Aldehyde Position : The 4-carbaldehyde group in indole derivatives exhibits distinct electronic effects compared to 3-carbaldehyde isomers. For example, steric hindrance at position 4 may reduce reactivity in certain nucleophilic reactions.
  • Heterocycle Core : Imidazole-based analogs (e.g., 1-Benzylimidazole-5-carboxaldehyde) have lower molecular weights and different hydrogen-bonding capacities compared to indole derivatives, affecting solubility and target binding .

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